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Compound of Interest

2-(2-Chloro-benzyloxy)-6-fluoro-
Compound Name:

benzonitrile
CAS No.: 872180-44-4
Cat. No.: B3161665

Get Quote

Executive Summary

2-(2-Chlorobenzyloxy)-6-fluorobenzonitrile is a highly specialized, high-value fluorinated
benzonitrile intermediate. In modern medicinal chemistry, this structural motif is strategically
deployed in the synthesis of complex heterocycles—most notably benzisoxazoles and
indazoles—which serve as active pharmaceutical ingredients (APIs) targeting lipid metabolism
and inflammatory pathways[1].

Unlike bulk commodity chemicals, this specific intermediate is typically generated in situ or
synthesized on-demand during preclinical drug development. Consequently, it does not
possess a universally indexed, public-domain CAS Registry Number. This whitepaper provides
a rigorous technical breakdown of its computed identifiers, structural rationale, and field-proven
synthetic methodologies.

Chemical Identity and Computed Identifiers
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Because a global CAS Registry Number has not been universally assigned in open-access
databases (such as PubChem or ChemSpider) as of early 2026, researchers must rely on
computed structural identifiers for compound registration and in silico modeling.

The table below summarizes the critical physicochemical properties and identifiers for 2-(2-

chlorobenzyloxy)-6-fluorobenzonitrile.

Property | Identifier Value

IUPAC Name 2-[(2-chlorophenyl)methoxy]-6-fluorobenzonitrile
Molecular Formula C14HoCIFNO

Molecular Weight 261.68 g/mol

SMILES O(CclccceclCl)c2cecc(F)c2C#N

Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 3 (Nitrile N, Ether O, Fluorine)

Topological Polar Surface Area (TPSA) 33.02 A2

Rotatable Bonds 3

Strategic Importance in Drug Development

The architectural design of 2-(2-chlorobenzyloxy)-6-fluorobenzonitrile is not arbitrary; every
functional group serves a distinct mechanistic purpose in downstream API synthesis:

e The Nitrile Core (-C=N): Acts as a highly reactive electrophilic center. Upon treatment with
nucleophiles like hydrazine or hydroxylamine, the nitrile undergoes cyclization to form 5-
membered nitrogen-containing heterocycles (e.g., benzisoxazoles)[1].

e The Fluorine Atom (-F): Fluorine at the ortho-position to the nitrile is highly activated for
Nucleophilic Aromatic Substitution (S_NAr). It can be displaced by amines or alkoxides to
further functionalize the aromatic ring[2]. Additionally, if retained in the final drug, it modulates
the pKa of adjacent protons and increases the metabolic stability of the molecule.
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» The 2-Chlorobenzyloxy Moiety: This bulky, lipophilic group is a privileged motif for binding
into deep, hydrophobic protein pockets. In the context of Sphingomyelin Synthase 2 (SMS2)
inhibitors, this group is critical for anchoring the drug into the enzyme's active site, thereby
blocking the conversion of ceramide to the pro-inflammatory lipid sphingomyelin[1].

Synthetic Methodologies and Mechanistic Causality

There are two primary synthetic routes to access this intermediate. The choice of route
depends on the availability of starting materials and the need to control regioselectivity.

Route A: Williamson Ether Synthesis (Preferred)

This route utilizes 2-cyano-3-fluorophenol and 2-chlorobenzyl bromide.

o Causality of Reagents: Acetonitrile (MeCN) is selected as a polar aprotic solvent to solvate
the nucleophile without hydrogen-bonding to it, thereby accelerating the S_N2 transition
state[3]. Potassium carbonate (K2COs) is used as a mild base; it is strong enough to
deprotonate the phenol (pKa ~8.5) but weak enough to prevent the hydrolysis of the
sensitive nitrile group[3]. A catalytic amount of Potassium lodide (KI) is often added to
facilitate a Finkelstein reaction, converting the benzyl bromide to a more reactive benzyl
iodide in situ.

Route B: Nucleophilic Aromatic Substitution (S_NAr)

This route utilizes 2,6-difluorobenzonitrile and (2-chlorophenyl)methanol.

o Causality of Reagents: The strong electron-withdrawing nature of the nitrile group activates
both ortho-fluorines toward S_NAr[2]. Sodium hydride (NaH) is required to deprotonate the
aliphatic alcohol. Strict temperature control (0 °C to room temperature) is mandatory to
prevent bis-substitution (where both fluorines are displaced by the alkoxide).

Step-by-Step Experimental Protocol (Self-Validating
System)

The following protocol details the Williamson Ether Synthesis (Route A), designed as a self-
validating workflow with integrated Quality Control (QC) checkpoints.
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Materials

e 2-Cyano-3-fluorophenol (1.0 equiv, 10.0 mmol, 1.37 g)

2-Chlorobenzyl bromide (1.05 equiv, 10.5 mmol, 2.16 Q)

Anhydrous Potassium Carbonate (K2COs) (2.0 equiv, 20.0 mmol, 2.76 g)[3]

Potassium lodide (KI) (0.1 equiv, 1.0 mmol, 166 mg)

Anhydrous Acetonitrile (MeCN) (50 mL)[3]

Step-by-Step Execution

» Deprotonation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir
bar, add 2-cyano-3-fluorophenol (1.37 g) and anhydrous K2COs (2.76 g)[3]. Suspend the
mixture in 50 mL of anhydrous MeCN. Stir at room temperature for 30 minutes under a
nitrogen atmosphere to ensure complete formation of the phenoxide anion.

o Catalysis & Alkylation: Add Kl (166 mg) to the suspension, followed by the dropwise addition
of 2-chlorobenzyl bromide (2.16 g) via syringe.

e Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C.
Maintain stirring for 12 hours.

¢ In-Process Control (IPC): Pull a 50 pL aliquot, quench with water, extract with ethyl acetate
(EtOACc), and analyze via TLC (Hexanes:EtOAc 4:1). The starting phenol (lower Rf) should
be completely consumed, replaced by a new, UV-active spot (higher Rf).

o Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to
remove inorganic salts (K2COs, KBr, KI)[3]. Concentrate the filtrate under reduced pressure.

e Liquid-Liquid Extraction: Dissolve the crude residue in 75 mL EtOAc and wash sequentially
with distilled water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous
NazS0a, filter, and concentrate.

« Purification: Purify the crude product via flash column chromatography (silica gel, gradient
elution 0-10% EtOAc in Hexanes) to yield the pure product as a white to off-white solid.
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Validation & Quality Control (QC)

To validate the structural integrity of the synthesized batch, perform the following analyses:

e LC-MS (ESI+): Expected pseudo-molecular ion [M+H]* at m/z 262.0 (with a characteristic
37Cl isotope peak at 264.0 at ~33% relative intensity).

e 1H NMR (400 MHz, CDCls): Look for a diagnostic singlet integrating to 2 protons at
approximately & 5.25 ppm, corresponding to the benzylic -CHz- ether linkage. Aromatic
protons will appear as complex multiplets between & 6.90 — 7.60 ppm.

Visualizations: Workflows and Downstream
Applications

The following diagrams illustrate the synthetic progression of the intermediate and its ultimate
pharmacological application.
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Caption: Workflow detailing the Williamson ether synthesis of the intermediate and its
subsequent cyclization into a Benzisoxazole API.
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Caption: Mechanistic pathway showing how APIs derived from this intermediate inhibit SMS2 to
prevent atherosclerosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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